molecular formula C22H24N2O3S2 B11199623 3-[methyl(phenylsulfonyl)amino]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide

3-[methyl(phenylsulfonyl)amino]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide

Cat. No.: B11199623
M. Wt: 428.6 g/mol
InChI Key: GEBZVYKJJUMVKX-UHFFFAOYSA-N
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Description

3-(N-METHYLBENZENESULFONAMIDO)-N-(4-PHENYLBUTAN-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-METHYLBENZENESULFONAMIDO)-N-(4-PHENYLBUTAN-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carboxamide group, and the attachment of the sulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(N-METHYLBENZENESULFONAMIDO)-N-(4-PHENYLBUTAN-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

3-(N-METHYLBENZENESULFONAMIDO)-N-(4-PHENYLBUTAN-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(N-METHYLBENZENESULFONAMIDO)-N-(4-PHENYLBUTAN-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(N-METHYLBENZENESULFONAMIDO)-N-(4-PHENYLBUTAN-2-YL)THIOPHENE-2-CARBOXAMIDE: shares similarities with other thiophene carboxamides and sulfonamides, such as:

Uniqueness

What sets 3-(N-METHYLBENZENESULFONAMIDO)-N-(4-PHENYLBUTAN-2-YL)THIOPHENE-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O3S2

Molecular Weight

428.6 g/mol

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C22H24N2O3S2/c1-17(13-14-18-9-5-3-6-10-18)23-22(25)21-20(15-16-28-21)24(2)29(26,27)19-11-7-4-8-12-19/h3-12,15-17H,13-14H2,1-2H3,(H,23,25)

InChI Key

GEBZVYKJJUMVKX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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